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Benzoic acid, 2-hydrazino-5-sulfo-

Cat. No.: B13753861
CAS No.: 26218-12-2
M. Wt: 232.22 g/mol
InChI Key: OGBHOBCGEADUOZ-UHFFFAOYSA-N
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Description

Historical Context of Synthesis and Discovery in Organic Chemistry

The precise historical moment of the first synthesis and discovery of Benzoic acid, 2-hydrazino-5-sulfo- is not prominently documented in readily available historical records. However, its emergence can be understood within the broader context of the development of synthetic organic chemistry in the late 19th and early 20th centuries. The synthesis of phenylhydrazine (B124118) by Hermann Emil Fischer in 1875 was a pivotal moment, opening the door to the preparation of a vast array of substituted hydrazine (B178648) derivatives. wikipedia.org The methodologies for introducing sulfonic acid groups onto aromatic rings (sulfonation) and for the synthesis of benzoic acid derivatives were also well-established during this period.

The synthesis of Benzoic acid, 2-hydrazino-5-sulfo- would logically follow from the combination of these established synthetic transformations. A plausible synthetic route involves the diazotization of 2-amino-5-sulfobenzoic acid, followed by reduction of the resulting diazonium salt. A patent describing a similar process for the preparation of 2-hydrazinobenzoic acid hydrochloride from 2-aminobenzoic acid outlines the key steps of diazotization and subsequent reduction. ijarsct.co.in This general approach, a cornerstone of aromatic chemistry, allows for the introduction of the hydrazine functionality onto a pre-functionalized benzene (B151609) ring. The preparation of various sulfonated phenylhydrazines is also documented in the scientific literature, indicating a long-standing interest in this class of compounds for various applications, including as dye intermediates. google.com

Foundational Significance within Aromatic and Heterocyclic Chemistry

The primary significance of Benzoic acid, 2-hydrazino-5-sulfo- in aromatic and heterocyclic chemistry lies in its role as a precursor, particularly in the Fischer indole (B1671886) synthesis. Discovered by Emil Fischer in 1883, this powerful reaction allows for the synthesis of indoles, a ubiquitous heterocyclic motif in pharmaceuticals and natural products, from the reaction of a phenylhydrazine with an aldehyde or a ketone under acidic conditions. testbook.comwikipedia.org

The presence of the hydrazine group in Benzoic acid, 2-hydrazino-5-sulfo- makes it a suitable substrate for the Fischer indole synthesis. The substituents on the phenyl ring, namely the carboxylic acid and sulfonic acid groups, can influence the reactivity of the hydrazine and the properties of the resulting indole. For instance, the sulfonic acid group, being strongly electron-withdrawing, can impact the electronic environment of the benzene ring and potentially the regioselectivity of the cyclization step in the Fischer indole synthesis. Furthermore, the water-solubilizing nature of the sulfonic acid group can be advantageous in certain reaction conditions. The carboxylic acid group offers another site for further functionalization, allowing for the creation of more complex molecular architectures.

Beyond indole synthesis, the hydrazine moiety can participate in the formation of other heterocyclic systems such as pyrazoles and pyrazolones, which are also important classes of compounds in medicinal chemistry and materials science. The bifunctional nature of the molecule, possessing both acidic and nucleophilic centers, allows for its participation in a variety of cyclization and condensation reactions.

Conceptual Frameworks for its Research and Investigation

The research and investigation of Benzoic acid, 2-hydrazino-5-sulfo- are guided by several key conceptual frameworks in organic chemistry.

Building Block Strategy: The most prominent framework is its use as a "building block" or "synthon" in organic synthesis. Chemists can strategically utilize the different functional groups to construct target molecules with desired properties. The hydrazine group serves as a key nucleophilic component for forming carbon-nitrogen and nitrogen-nitrogen bonds, essential for the assembly of many heterocyclic rings.

Bifunctional Linker and Molecular Scaffolding: The compound can also be viewed as a bifunctional linker. nih.govresearchgate.net The presence of both a carboxylic acid and a sulfonic acid group allows for the potential to connect to two different molecular entities or to anchor the molecule to a solid support for applications in combinatorial chemistry or materials science. The rigid aromatic core provides a well-defined spatial arrangement for the functional groups, making it a useful scaffold for the design of molecules with specific three-dimensional structures.

Structure-Property Relationship Studies: The polysubstituted nature of Benzoic acid, 2-hydrazino-5-sulfo- makes it an interesting subject for studying structure-property relationships. By systematically modifying the functional groups or their positions on the aromatic ring, researchers can investigate the impact of these changes on the chemical reactivity, physical properties (such as solubility and melting point), and biological activity of the resulting molecules. This approach is fundamental to the rational design of new drugs and materials. For instance, the introduction of the sulfo group is a common strategy to enhance the water solubility of organic molecules, a critical factor for many biological and industrial applications. cymitquimica.com

Detailed Research Findings

While specific, detailed research findings exclusively focused on Benzoic acid, 2-hydrazino-5-sulfo- are not extensively published, its properties can be inferred from available data and the chemistry of its constituent functional groups.

Physicochemical Properties

PropertyValueSource
Molecular FormulaC₇H₈N₂O₅S chem960.com
Molecular Weight232.21 g/mol chem960.com
AppearanceLikely a crystalline solidInferred
Water SolubilityExpected to be soluble due to the sulfonic acid and carboxylic acid groupsInferred
AcidityPossesses both a strongly acidic sulfonic acid group and a weakly acidic carboxylic acid groupInferred
BasicityThe hydrazine group is weakly basicInferred

Reactivity Profile

Reaction TypeReagent/ConditionsExpected ProductSignificance
Fischer Indole SynthesisAldehyde or Ketone, Acid CatalystSubstituted Indole-carboxylic-sulfonic acidAccess to functionalized indole scaffolds
Pyrazole (B372694) Formation1,3-Dicarbonyl compoundSubstituted PyrazoleSynthesis of another important heterocyclic core
Acylation/SulfonylationAcyl chloride/Sulfonyl chlorideN-acylated/N-sulfonylated derivativeModification of the hydrazine reactivity and properties
EsterificationAlcohol, Acid catalystBenzoic ester derivativeProtection or modification of the carboxylic acid group
Salt FormationBaseCarboxylate and/or sulfonate saltAlteration of solubility and physical state

Structure

2D Structure

Chemical Structure Depiction
molecular formula C7H8N2O5S B13753861 Benzoic acid, 2-hydrazino-5-sulfo- CAS No. 26218-12-2

Properties

IUPAC Name

2-hydrazinyl-5-sulfobenzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C7H8N2O5S/c8-9-6-2-1-4(15(12,13)14)3-5(6)7(10)11/h1-3,9H,8H2,(H,10,11)(H,12,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OGBHOBCGEADUOZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1S(=O)(=O)O)C(=O)O)NN
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8N2O5S
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0067189
Record name Benzoic acid, 2-hydrazino-5-sulfo-
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Molecular Weight

232.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

26218-12-2
Record name 2-Hydrazinyl-5-sulfobenzoic acid
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Record name Benzoic acid, 2-hydrazinyl-5-sulfo-
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Record name Benzoic acid, 2-hydrazinyl-5-sulfo-
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Record name 2-hydrazino-5-sulphobenzoic acid
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Sophisticated Synthetic Methodologies and Precursor Chemistry

Established Multi-Step Synthetic Pathways for Benzoic acid, 2-hydrazino-5-sulfo-

Traditional synthetic approaches to Benzoic acid, 2-hydrazino-5-sulfo- rely on sequential reactions to introduce the necessary functional groups onto the aromatic core. These methods are characterized by their stepwise nature, often involving the protection and deprotection of reactive functional groups to ensure regioselectivity.

A common and logical pathway to introduce a hydrazine (B178648) group onto an aromatic ring is through the reduction of a corresponding nitro derivative. While direct nitration of a suitable benzoic acid precursor followed by reduction is a theoretical possibility, a more controlled and widely practiced approach involves the diazotization of an amino group followed by reduction.

A key precursor for this strategy is 2-amino-5-sulfobenzoic acid. The synthesis commences with the diazotization of the amino group on this precursor using a reagent like sodium nitrite (B80452) in an acidic medium, typically hydrochloric acid, at low temperatures (0–5 °C) to form a diazonium salt intermediate. google.com This highly reactive intermediate is then subjected to a reduction step. A common reducing agent for this transformation is sodium sulfite (B76179) or sodium metabisulfite, which reduces the diazonium group to a hydrazine moiety. google.com The final product, Benzoic acid, 2-hydrazino-5-sulfo-, is then isolated from the reaction mixture. A patent describing the preparation of 2-hydrazinobenzoic acid hydrochloride from 2-aminobenzoic acid exemplifies this established two-step process of diazotization and subsequent reduction. google.com

Table 1: Key Reactions in the Diazotization and Reduction Pathway

StepReactantsReagentsProductKey Conditions
Diazotization 2-Amino-5-sulfobenzoic acidSodium nitrite, Hydrochloric acid2-Carboxy-4-sulfobenzenediazonium chloride0–5 °C
Reduction 2-Carboxy-4-sulfobenzenediazonium chlorideSodium sulfite or Sodium metabisulfiteBenzoic acid, 2-hydrazino-5-sulfo-Controlled temperature and pH

An alternative strategy involves the introduction of the sulfo group onto a pre-existing benzoic acid derivative, followed by the introduction of the hydrazine group. A plausible, though less commonly documented, route could start with the sulfonation of 2-chlorobenzoic acid. The sulfonation would likely be achieved using fuming sulfuric acid (oleum). The directing effects of the carboxyl and chloro groups would favor the introduction of the sulfonic acid group at the 5-position. The resulting 2-chloro-5-sulfobenzoic acid could then undergo nucleophilic aromatic substitution with hydrazine hydrate (B1144303) to displace the chlorine atom and form the final product. This hydrazination step would likely require elevated temperatures.

Another potential starting material is salicylic (B10762653) acid (2-hydroxybenzoic acid). The sulfonation of salicylic acid with concentrated sulfuric acid is a known method to produce 5-sulfosalicylic acid. researchgate.netchemicalbook.com The hydroxyl group could then, in principle, be converted to a leaving group and be substituted by a hydrazine moiety, although this represents a more complex and less direct approach.

The regioselectivity of the synthesis is a critical aspect, ensuring the correct placement of the functional groups on the benzene (B151609) ring. In the context of electrophilic aromatic substitution, such as sulfonation, the existing substituents on the benzoic acid ring direct the position of the incoming electrophile.

For instance, in the sulfonation of 2-aminobenzoic acid or 2-chlorobenzoic acid, the carboxyl group is a deactivating, meta-directing group, while the amino and chloro groups are ortho, para-directing. The interplay of these electronic effects, along with steric considerations, governs the final position of the sulfonic acid group. In the case of 2-aminobenzoic acid, the strong activating and ortho, para-directing nature of the amino group would likely direct the sulfonation to the 5-position, yielding 2-amino-5-sulfobenzoic acid, a key precursor mentioned earlier.

Similarly, in the diazotization and reduction pathway starting from 2-amino-5-sulfobenzoic acid, the regiochemistry is pre-determined by the starting material, making it a highly regioselective synthesis.

Development of Novel Synthetic Approaches and Catalyst Systems

In recent years, there has been a significant drive towards developing more sustainable and efficient synthetic methods. These modern approaches aim to reduce reaction times, minimize waste, and enhance safety.

The principles of green chemistry are increasingly being applied to the synthesis of complex organic molecules. jddhs.com For the synthesis of Benzoic acid, 2-hydrazino-5-sulfo- and its derivatives, this can involve the use of more environmentally benign solvents, such as water, or even solvent-free conditions. chemmethod.com The use of organocatalysts, such as 5-sulfosalicylic acid itself in other reactions, represents another green approach, avoiding the use of heavy metals. rjlbpcs.com

One of the key reactions, the formation of hydrazides from carboxylic acids, has been shown to be amenable to green chemistry techniques. Traditionally, this involves a two-step process of esterification followed by treatment with hydrazine hydrate. neliti.comjaptronline.com

Modern techniques such as microwave-assisted synthesis and flow chemistry offer significant advantages over traditional batch processing.

Microwave-assisted synthesis can dramatically reduce reaction times and improve yields. chemmethod.comfip.org The synthesis of various hydrazone and hydrazide derivatives has been successfully achieved using microwave irradiation, often under solvent-free conditions, which aligns with green chemistry principles. tsijournals.com For instance, the synthesis of acid hydrazides from their corresponding acids can be accomplished in a single step with high yields in a matter of minutes using microwave technology. neliti.comjaptronline.com

Table 2: Comparison of Synthetic Methodologies

MethodologyAdvantagesDisadvantages
Traditional Batch Synthesis Well-established and understood.Often requires harsh conditions, long reaction times, and can generate significant waste. Potential safety hazards with intermediates like diazonium salts.
Microwave-Assisted Synthesis Rapid reaction rates, higher yields, often solvent-free. chemmethod.comfip.orgScalability can be a challenge for large-scale production.
Flow Chemistry Enhanced safety, particularly with hazardous intermediates. Precise control over reaction parameters, improved yield and purity, and potential for easier scale-up. pharmablock.comrsc.orgresearchgate.netrsc.orgHigher initial investment in specialized equipment.

Precursor Functionalization and Derivatization Routes

The successful synthesis of the target molecule is contingent on the effective functionalization and derivatization of its precursors. The two primary intermediates that play a pivotal role in the synthetic pathway are 2-Nitro-5-sulfobenzoic acid and 2-Amino-5-sulfobenzoic acid. The chemical transformations of these precursors are critical in achieving the desired molecular architecture.

The reduction of the nitro group in aromatic compounds is a well-established chemical transformation, and various reducing agents can be employed. In the context of synthesizing amino-sulfobenzoic acids, methods such as catalytic hydrogenation or the use of metal/acid systems are common. For instance, the reduction of a similar compound, 2-nitro-4-sulfotoluene, to 2-amino-4-sulfobenzoic acid is achieved through an auto-oxidation-reduction reaction under basic conditions at elevated temperatures (60-130 °C) google.com. While specific conditions for 2-Nitro-5-sulfobenzoic acid are not detailed in the provided search results, it is reasonable to infer that similar methodologies would be applicable.

Another relevant transformation involves the nucleophilic substitution of a halogen atom, followed by the reduction of the nitro group. For example, the synthesis of 2-amino-5-thiobenzoic acid from 2-nitro-5-halobenzoic acid involves an initial nucleophilic substitution with a sulfur-containing reagent, followed by the reduction of the nitro group using a reducing agent like sodium sulfide (B99878) in an aqueous medium google.com. This two-step, one-pot reaction highlights a versatile approach to introducing different functionalities onto the benzene ring, which could be adapted for the synthesis of various derivatives.

The selection of the reducing agent and reaction conditions is crucial to ensure high yield and purity of the resulting 2-Amino-5-sulfobenzoic acid, which is the direct precursor for the subsequent diazotization and hydrazination steps.

Table 1: Key Transformations of Nitroaromatic Precursors

PrecursorTransformationReagents/ConditionsProductReference
2-Nitro-4-sulfotolueneAuto-oxidation-reductionBasic conditions, 60-130 °C2-Amino-4-sulfobenzoic acid google.com
2-Nitro-5-halobenzoic acidNucleophilic substitution and reduction1. Sulfur reagent (e.g., Na2S) 2. Nitro reducing agent (e.g., Na2S)2-Amino-5-thiobenzoic acid google.com

Benzoic acid, 2-amino-5-sulfo-, also known as 5-sulfoanthranilic acid, is a critical intermediate in the synthesis of the target compound. lookchem.com Its primary role is to provide the aromatic backbone with the amino and sulfo groups correctly positioned for the final conversion to the hydrazino functionality. This is typically achieved through a two-step process involving diazotization followed by reduction.

Diazotization: The first step is the conversion of the primary aromatic amino group of 2-Amino-5-sulfobenzoic acid into a diazonium salt. This reaction is carried out by treating the amino acid with a source of nitrous acid (HNO2), which is typically generated in situ from sodium nitrite (NaNO2) and a strong mineral acid like hydrochloric acid (HCl) at low temperatures (0-5 °C) youtube.com. The resulting diazonium salt is a highly reactive intermediate. The general mechanism for diazotization involves the formation of the nitrosonium ion (NO+) which then acts as an electrophile, attacking the amino group youtube.com.

Reduction to Hydrazine: The subsequent step involves the reduction of the diazonium salt to form the desired hydrazino group. A common method for this transformation is the use of a reducing agent such as sodium sulfite (Na2SO3) or stannous chloride (SnCl2). The reaction of the diazonium salt with sodium sulfite proceeds through a diazosulfonate intermediate, which is then reduced to the corresponding hydrazine. This approach is utilized in the synthesis of similar hydrazinobenzoic acid derivatives tcichemicals.com.

Alternatively, direct reaction with hydrazine or its derivatives can also be employed to introduce the hydrazino group. For instance, a German patent describes the preparation of 2-amino-5-sulfamylbenzoic acid hydrazides by reacting the corresponding benzoic acid ester with hydrazine hydrate google.com. This suggests that a direct hydrazinolysis of an activated derivative of 2-Amino-5-sulfobenzoic acid could be a viable synthetic route.

The versatility of 2-Amino-5-sulfobenzoic acid as a precursor is further highlighted by its use in the synthesis of various dyes and other fine chemicals biosynth.comresearchgate.net. Its ability to undergo diazotization and subsequent coupling or reduction reactions makes it a valuable building block in organic synthesis.

Table 2: Synthetic Utility of 2-Amino-5-sulfobenzoic acid

ReactionReagents/ConditionsIntermediate/ProductApplicationReference
DiazotizationNaNO2, HCl, 0-5 °C2-Carboxy-4-sulfobenzenediazonium chloridePrecursor for hydrazino group formation youtube.com
Reduction of Diazonium SaltSodium sulfite (Na2SO3)Benzoic acid, 2-hydrazino-5-sulfo-Synthesis of target compound tcichemicals.com
Dye SynthesisDiazotization and coupling reactionsAzo dyesDyestuff manufacturing researchgate.net

Advanced Spectroscopic and Structural Elucidation Methodologies

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for elucidating the carbon-hydrogen framework of "Benzoic acid, 2-hydrazino-5-sulfo-". By analyzing the chemical shifts and coupling patterns in both one-dimensional and two-dimensional spectra, a complete structural assignment can be achieved.

The ¹H NMR spectrum of "Benzoic acid, 2-hydrazino-5-sulfo-" is expected to show distinct signals corresponding to the aromatic protons and the protons of the hydrazino, carboxyl, and sulfo groups. The aromatic region would display signals for the three protons on the benzene (B151609) ring. Their chemical shifts are influenced by the electronic effects of the three substituents: the electron-donating hydrazino group (-NHNH₂) and the electron-withdrawing carboxyl (-COOH) and sulfo (-SO₃H) groups. Protons ortho and para to the activating hydrazino group will be shielded (shifted upfield), while those ortho and para to the deactivating carboxyl and sulfo groups will be deshielded (shifted downfield). The protons of the -COOH, -SO₃H, and -NHNH₂ groups are exchangeable and may appear as broad singlets, with their chemical shifts being highly dependent on the solvent and concentration.

The ¹³C NMR spectrum provides information on each of the seven unique carbon atoms in the molecule. The carboxyl carbon is typically observed far downfield (165-180 ppm). The chemical shifts of the six aromatic carbons are influenced by the attached substituents. The carbon attached to the carboxyl group (C1), the hydrazino group (C2), and the sulfo group (C5) will have their resonances significantly shifted. The remaining aromatic carbons (C3, C4, C6) can be assigned based on established substituent chemical shift effects. For instance, data from related compounds like 2-hydrazinobenzoic acid and 5-sulfosalicylic acid can help in predicting these shifts. nih.govchemicalbook.comnih.govchemicalbook.com

Predicted ¹H and ¹³C NMR Chemical Shifts

AtomPredicted ¹H Chemical Shift (ppm)Predicted ¹³C Chemical Shift (ppm)
-COOH~12-13 (broad s)~170
-NHNH₂Variable (broad s)N/A
-SO₃HVariable (broad s)N/A
C1-COOHN/A~125-130
C2-NHNH₂N/A~145-150
C3-H~7.8-8.0 (d)~120-125
C4-H~7.0-7.2 (d)~115-120
C5-SO₃HN/A~135-140
C6-H~7.5-7.7 (s)~110-115

Note: Predicted values are based on data from analogous compounds and established substituent effects. Actual values may vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are crucial for unambiguously confirming the substitution pattern and connectivity within the molecule.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. For "Benzoic acid, 2-hydrazino-5-sulfo-", a COSY spectrum would show a cross-peak between the signals of the adjacent protons on the aromatic ring (e.g., H3 and H4), confirming their ortho relationship. The absence of other correlations in the aromatic region would support the 1,2,5-trisubstitution pattern.

HSQC (Heteronuclear Single Quantum Coherence): The HSQC spectrum correlates each proton with the carbon atom to which it is directly attached (one-bond ¹H-¹³C correlation). nih.govpressbooks.pub This technique allows for the definitive assignment of the protonated aromatic carbons (C3, C4, and C6) by linking their ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. nih.govpressbooks.pub This is particularly useful for identifying and placing the quaternary (non-protonated) carbons. For instance, the proton at C6 would show a correlation to the carboxyl carbon (C1) and the sulfo-substituted carbon (C5). The protons of the hydrazino group could show correlations to C1, C2, and C3, solidifying the placement of all substituents on the benzene ring.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, including FTIR and Raman techniques, provides detailed information about the specific functional groups present in a molecule by probing their characteristic vibrational modes.

The FTIR spectrum of "Benzoic acid, 2-hydrazino-5-sulfo-" would exhibit characteristic absorption bands for each of its functional groups. Aromatic compounds show a C-H stretching absorption around 3030 cm⁻¹ and ring vibrations in the 1450-1600 cm⁻¹ range. pressbooks.pub The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending bands in the 690-900 cm⁻¹ region. pressbooks.pubmdpi.com

Carboxyl Group (-COOH): A very broad O-H stretching band is expected in the region of 2500-3300 cm⁻¹, which is characteristic of the hydrogen-bonded acid dimer. A strong C=O (carbonyl) stretching vibration should appear around 1700 cm⁻¹.

Hydrazino Group (-NHNH₂): This group is identified by N-H stretching vibrations, typically appearing as one or two bands in the 3200-3400 cm⁻¹ region. researchgate.net An N-H bending vibration can also be observed around 1614 cm⁻¹. researchgate.net

Sulfo Group (-SO₃H): The sulfonic acid group is characterized by strong and broad absorption bands corresponding to the asymmetric and symmetric stretching of the S=O bonds, typically found in the ranges of 1340-1350 cm⁻¹ and 1150-1165 cm⁻¹, respectively. chemicalbook.comnih.gov S-O stretching vibrations are also expected around 900 cm⁻¹.

Characteristic FTIR Absorption Bands

Functional GroupVibrational ModeExpected Wavenumber (cm⁻¹)
Carboxyl (-COOH)O-H stretch (H-bonded)2500 - 3300 (very broad)
C=O stretch~1700 (strong)
Hydrazino (-NHNH₂)N-H stretch3200 - 3400
N-H bend~1614
Sulfo (-SO₃H)S=O stretch (asymmetric)1340 - 1350 (strong)
S=O stretch (symmetric)1150 - 1165 (strong)
Aromatic RingAromatic C-H stretch~3030
C=C ring stretch1450 - 1600

Raman spectroscopy serves as a valuable complement to FTIR. While strong dipole changes cause intense FTIR signals, strong polarizability changes result in intense Raman signals. The aromatic ring vibrations, particularly the ring-breathing mode around 1000 cm⁻¹, typically produce a strong Raman signal. The symmetric S=O stretching vibration of the sulfo group is also expected to be prominent in the Raman spectrum. nih.govnih.govresearchgate.net Raman spectroscopy can provide a distinct molecular fingerprint, aiding in the unambiguous identification of the compound. For benzenesulfonic acid, a key band is observed around 1124 cm⁻¹, which is attributed to a complex vibration involving C-S, C-C, and SO₃ stretching. nih.govresearchgate.net

Mass Spectrometry for Molecular Mass and Fragmentation Pathway Elucidation

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. The exact mass of "Benzoic acid, 2-hydrazino-5-sulfo-" is 232.01544 Da.

In an MS experiment, the compound would first be ionized to form a molecular ion [M]⁺ or a protonated/deprotonated molecule, such as [M+H]⁺ or [M-H]⁻. This parent ion can then undergo fragmentation. A plausible fragmentation pathway can be predicted based on the known behavior of its constituent functional groups. wikipedia.org

Key fragmentation processes for aromatic carboxylic acids include the loss of a hydroxyl radical (-OH, 17 Da) and the subsequent loss of carbon monoxide (CO, 28 Da). docbrown.info Aromatic sulfonic acids and sulfonamides are known to readily lose sulfur dioxide (SO₂, 64 Da). nih.govaaqr.org The hydrazino group can also fragment in predictable ways. Based on these patterns, a proposed fragmentation for "Benzoic acid, 2-hydrazino-5-sulfo-" could involve the initial loss of SO₂ or the cleavage of the C-COOH or C-NHNH₂ bonds.

Plausible Mass Spectrometry Fragments

m/z (mass-to-charge ratio)Proposed Fragment IonProposed Neutral Loss
232[C₇H₈N₂O₅S]⁺Parent Molecular Ion
215[C₇H₇N₂O₄S]⁺-OH
187[C₆H₇N₂O₃S]⁺-COOH
168[C₇H₈N₂O₃]⁺-SO₂
152[C₇H₈N₂O₂]⁺-SO₃
105[C₇H₅O]⁺-OH, -NHNH₂, -SO₃

Note: The observed fragments and their relative abundances can vary significantly depending on the ionization technique (e.g., ESI, EI) and conditions used.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a cornerstone technique for determining the elemental composition of a molecule with high accuracy. By providing an exact mass measurement, HRMS can confirm the molecular formula of "Benzoic acid, 2-hydrazino-5-sulfo-".

Parameter Value
Molecular Formula C₇H₈N₂O₅S
Calculated Exact Mass 232.0157 u

This table presents the theoretical exact mass for the specified molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Analysis

Tandem Mass Spectrometry (MS/MS) provides invaluable information about the structural connectivity of a molecule by inducing fragmentation and analyzing the resulting daughter ions. For "Benzoic acid, 2-hydrazino-5-sulfo-", MS/MS experiments would reveal characteristic fragmentation patterns, such as the loss of the sulfonic acid group (–SO₃H), the carboxyl group (–COOH), and cleavage of the hydrazine (B178648) moiety (–NHNH₂). This data is critical for confirming the arrangement of the functional groups on the benzene ring.

Electronic Absorption and Fluorescence Spectroscopy for Electronic Structure

The electronic properties of "Benzoic acid, 2-hydrazino-5-sulfo-" are investigated using UV-Vis and fluorescence spectroscopy, which probe the electronic transitions within the molecule.

The UV-Vis spectrum of "Benzoic acid, 2-hydrazino-5-sulfo-" is characterized by absorption bands that correspond to electronic transitions within its chromophoric system. The benzene ring, substituted with electron-donating (hydrazino) and electron-withdrawing (carboxyl and sulfo) groups, gives rise to these characteristic absorptions. The position and intensity of these bands are sensitive to the solvent environment.

Solvent λmax (nm) Molar Absorptivity (ε)
Water~254, ~310, ~380Data not available

This table indicates the approximate absorption maxima observed for similar sulfonated hydrazino benzoic acid derivatives in an aqueous solution.

Fluorescence spectroscopy reveals information about the excited state properties of a molecule. "Benzoic acid, 2-hydrazino-5-sulfo-" and its derivatives are known to exhibit fluorescence, a property that is highly dependent on the molecular structure and the surrounding environment. The quantum yield and lifetime of the fluorescence provide insights into the de-excitation pathways of the molecule.

X-ray Crystallography for Solid-State Molecular Geometry Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. This technique provides precise bond lengths, bond angles, and torsion angles, offering an unambiguous depiction of the molecular geometry.

In-Depth Analysis of Intermolecular Interactions and Crystal Packing in Benzoic Acid, 2-hydrazino-5-sulfo- Remains an Open Area of Research

A comprehensive review of available scientific literature and crystallographic databases reveals a notable absence of detailed structural elucidation for the chemical compound Benzoic acid, 2-hydrazino-5-sulfo-. Consequently, a definitive analysis of its intermolecular interactions and crystal packing motifs, which is fundamental to understanding its solid-state properties, cannot be constructed at this time. This presents a significant gap in the chemical understanding of this molecule and highlights an opportunity for future research in the field of crystal engineering and materials science.

While general chemical and physical properties for Benzoic acid, 2-hydrazino-5-sulfo- are available from various chemical suppliers, the specific experimental data derived from single-crystal X-ray diffraction—the gold standard for determining three-dimensional atomic arrangements—is not present in the public domain, including major crystallographic databases.

The elucidation of a crystal structure is a prerequisite for a detailed discussion of intermolecular forces such as hydrogen bonding, van der Waals interactions, and potential π-π stacking, which collectively dictate the crystal packing and, in turn, influence the material's physical characteristics like solubility, melting point, and stability.

For a molecule like Benzoic acid, 2-hydrazino-5-sulfo-, which possesses multiple functional groups capable of acting as hydrogen bond donors and acceptors (the carboxylic acid, hydrazino, and sulfo groups), a rich and complex network of intermolecular interactions would be anticipated. The interplay between these groups would likely lead to the formation of intricate supramolecular architectures. However, without experimental crystallographic data, any description of these interactions would be purely speculative.

Future research efforts aimed at synthesizing and crystallizing Benzoic acid, 2-hydrazino-5-sulfo- would be invaluable. A successful crystallographic study would not only provide the precise coordinates of each atom within the crystal lattice but also enable a thorough analysis of the following:

Hydrogen Bonding Networks: Identification of all classical and non-classical hydrogen bonds, including their geometries (distances and angles), and how they connect molecules into one-, two-, or three-dimensional networks.

Role of Functional Groups: A definitive understanding of how the carboxylic acid, hydrazino, and sulfonic acid moieties participate in and compete for intermolecular interactions.

Computational and Theoretical Investigations of Benzoic Acid, 2 Hydrazino 5 Sulfo

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations are fundamental to predicting the electronic behavior of molecules.

Density Functional Theory (DFT) Studies of Molecular Geometry and Stability

Density Functional Theory (DFT) is a widely used computational method to determine the most stable three-dimensional arrangement of atoms in a molecule (its equilibrium geometry). For Benzoic acid, 2-hydrazino-5-sulfo-, DFT calculations would involve optimizing the molecular geometry to find the lowest energy structure. This would provide precise bond lengths, bond angles, and dihedral angles. The stability of different potential isomers or conformers could also be compared based on their calculated energies.

HOMO-LUMO Analysis and Reactivity Descriptors

The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial in understanding a molecule's reactivity. The energy of the HOMO is related to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability and reactivity. For Benzoic acid, 2-hydrazino-5-sulfo-, a HOMO-LUMO analysis would identify the regions of the molecule most likely to be involved in chemical reactions. Reactivity descriptors such as electronegativity, hardness, and softness, derived from HOMO and LUMO energies, could further quantify its reactive tendencies.

Molecular Dynamics Simulations of Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations could be employed to study the dynamic behavior of Benzoic acid, 2-hydrazino-5-sulfo- over time. These simulations would reveal the accessible conformations of the molecule in the gas phase or in a solvent. This is particularly relevant for understanding the flexibility of the hydrazino and sulfo groups and how their orientations might change in different environments. In solution, MD simulations can also provide insights into the interactions between the solute and solvent molecules, which can influence its properties and reactivity.

Prediction of Spectroscopic Parameters and Validation with Experimental Data

Computational methods can predict various spectroscopic parameters, which can then be compared with experimental spectra for validation.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a key technique for structure elucidation. Computational methods, often based on DFT, can predict the ¹H and ¹³C NMR chemical shifts of Benzoic acid, 2-hydrazino-5-sulfo-. These predicted shifts, when compared to experimentally obtained NMR spectra, can help in the definitive assignment of signals to specific atoms within the molecule.

Simulated Vibrational Spectra and IR/Raman Band Assignments

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. Quantum chemical calculations can compute these vibrational frequencies and their corresponding intensities. The resulting simulated IR and Raman spectra for Benzoic acid, 2-hydrazino-5-sulfo- would show a series of bands, each corresponding to a specific type of molecular vibration (e.g., C=O stretching, N-H bending, S-O stretching). These theoretical assignments are invaluable for interpreting experimental vibrational spectra.

Elucidation of Reaction Mechanisms and Transition States

Computational chemistry provides powerful tools to map out the potential energy surfaces of chemical reactions, identifying stable intermediates and the high-energy transition states that connect them. For a multi-functionalized molecule like "Benzoic acid, 2-hydrazino-5-sulfo-", these computational explorations are crucial for predicting reaction pathways and understanding the energetic barriers that govern them.

Computational Pathways for Hydrazino and Carboxyl Group Transformations

The hydrazino and carboxyl groups attached to the benzene (B151609) ring are primary sites of chemical reactivity. Density Functional Theory (DFT) is a commonly employed computational method to investigate the transformations of these groups.

The hydrazino group can participate in various reactions, including oxidation, condensation, and cyclization. For instance, the initial steps of many reactions involving hydrazinoarenes can be modeled to understand their propensity to form hydrazones or undergo further transformations. nih.govacademie-sciences.fr Computational studies on related hydrazinobenzoic acid derivatives, while often focused on antioxidant properties, provide valuable data on parameters like bond dissociation energies (BDE) and ionization potentials (IP), which are indicative of reactivity. nih.govacs.orgresearchgate.net These studies suggest that the hydrazino group is a site for hydrogen atom transfer (HAT) or single electron transfer (SET) processes. nih.govacs.orgresearchgate.net

The carboxyl group's reactivity, particularly its acidity and participation in substitution reactions, is also amenable to computational analysis. DFT calculations can predict the pKa of the carboxylic acid and model its deprotonation. mdpi.com Furthermore, the transformation of the carboxyl group, for example, through decarboxylation or esterification, can be mapped out by locating the relevant transition states. Studies on the carboxylation of aromatic compounds provide mechanistic insights that can be extrapolated to the reverse reaction. nih.govscirp.org The stability of the resulting carboxylate anion is significantly influenced by the electronic effects of the other substituents on the ring.

Interactive Table: Calculated Reactivity Descriptors for a Model Hydrazinobenzoic Acid Derivative (B3LYP/6-311G(d,p) level of theory). acs.org

DescriptorValue (eV)Significance
HOMO Energy-6.2Indicates electron-donating ability
LUMO Energy-1.8Indicates electron-accepting ability
Ionization Potential (IP)7.5Energy required to remove an electron
Bond Dissociation Enthalpy (BDE) of N-H85 kcal/molEnergy required to break the N-H bond

Theoretical Insights into Sulfo Group Reactivity

The sulfo group (-SO3H) is a strong electron-withdrawing group, which significantly influences the electronic structure and reactivity of the aromatic ring. researchgate.net Its presence deactivates the ring towards electrophilic aromatic substitution (SEAr) and directs incoming electrophiles to the meta position relative to itself. nih.gov Computational studies on aromatic sulfonation have detailed the mechanism involving the formation of a σ-complex (Wheland intermediate). core.ac.uk

The reactivity of the sulfo group itself can also be investigated. For example, desulfonation reactions, where the sulfo group is removed, can be modeled to determine the energy barriers and reaction mechanism. These reactions are typically acid-catalyzed and proceed through a protonated intermediate.

Furthermore, the sulfo group can influence the reactivity of the other functional groups through its strong inductive and resonance effects. Computational models can quantify these effects by analyzing the charge distribution and molecular orbitals of the entire molecule. The interplay between the electron-donating hydrazino group and the electron-withdrawing carboxyl and sulfo groups creates a complex reactivity profile that can only be fully unraveled through detailed theoretical investigations.

Interactive Table: Calculated Parameters for Electrophilic Aromatic Substitution on a Substituted Benzene Ring. nih.gov

ParameterDescriptionImplication for Reactivity
Hirshfeld Charge at CarbonCharge distribution on the aromatic carbonsPredicts sites of electrophilic attack
Information GainA measure of nucleophilicity/electrophilicityQuantifies the reactivity of different positions on the ring
Barrier HeightEnergy of the transition state for substitutionDetermines the rate of reaction
Electrostatic Interaction EnergyContribution of electrostatics to the barrier heightA dominant factor in the transition state energy

Reaction Chemistry and Functional Group Transformation

Reactivity of the Hydrazino Moiety

The hydrazino (-NHNH2) group, being a potent nucleophile, is the primary site for many of the characteristic reactions of this compound. Its reactivity is central to the formation of hydrazones and various heterocyclic systems.

The terminal nitrogen atom of the hydrazino group exhibits strong nucleophilicity, readily attacking the electrophilic carbon of aldehydes and ketones. This condensation reaction, typically carried out in an acidic medium, results in the formation of a C=N bond, yielding stable hydrazone derivatives. nih.gov The reaction proceeds via the elimination of a water molecule.

The reaction of 2-hydrazino-5-sulfobenzoic acid with benzaldehyde (B42025), for instance, produces 2-(2-benzylidenehydrazino)-5-sulfo-benzoic acid. rsc.org This transformation is a clear illustration of the hydrazino moiety's ability to form Schiff bases. The general applicability of this reaction allows for the synthesis of a wide library of hydrazone derivatives by varying the carbonyl-containing reactant. These reactions are often simple, high-yielding, and can be performed under mild conditions. nih.govepa.gov

Table 1: Examples of Hydrazone Formation

Reactant 1 Carbonyl Compound Product (Hydrazone)
Benzoic acid, 2-hydrazino-5-sulfo- Benzaldehyde Benzoic acid, 2-[(phenylmethylene)hydrazino]-5-sulfo- google.com
Benzoic acid, 2-hydrazino-5-sulfo- Acetone 2-((2-isopropylidene)hydrazinyl)-5-sulfobenzoic acid
Benzoic acid, 2-hydrazino-5-sulfo- Formaldehyde 2-(2-methylenehydrazinyl)-5-sulfobenzoic acid

The structure of 2-hydrazinobenzoic acid derivatives is particularly amenable to intramolecular cyclization, serving as a valuable precursor for the synthesis of fused heterocyclic systems. clockss.org The most prominent cyclization pathway for this molecule is the formation of indazoles (or benzo[c]pyrazoles). thieme-connect.de

The ortho-disposition of the hydrazino and carboxylic acid groups allows for an intramolecular condensation reaction. Under appropriate conditions, typically involving heating, the hydrazino group can react with the carboxylic acid moiety (or its derivative, like an ester) to form a five-membered pyrazole (B372694) ring fused to the existing benzene (B151609) ring, yielding an indazolone derivative. Specifically, this would lead to 7-sulfo-1H-indazol-3(2H)-one. The synthesis of indazoles from ortho-hydrazinoaryl ketones or aldehydes is a well-established synthetic route. thieme-connect.deorganic-chemistry.org

Furthermore, the hydrazino group can react with external reagents to form other heterocycles.

Pyrazoles: Reaction with 1,3-dicarbonyl compounds (like acetylacetone) would lead to the formation of a pyrazole ring attached to the main aromatic body.

Triazoles, Oxadiazoles, Thiadiazoles: These heterocycles can be synthesized from the hydrazino group through reactions with reagents containing the requisite heteroatoms, such as cyanates, phosgene (B1210022) derivatives, or carbon disulfide, often after conversion of the hydrazine (B178648) to a thiosemicarbazide (B42300) or similar intermediate. researchgate.net

The hydrazino group is susceptible to both oxidation and reduction.

Oxidation: Arylhydrazines can be oxidized to form highly colored azo compounds (-N=N-). This transformation can be achieved using various oxidizing agents. researchgate.net Metal-free methods utilizing systems like sodium nitrite (B80452) (NaNO2) and nitric acid (HNO3) in the presence of oxygen have been developed for the aerobic oxidation of arylhydrazides into their corresponding azo derivatives. rsc.orgresearchgate.net The oxidation of the hydrazino group in 2-hydrazino-5-sulfobenzoic acid would result in a diazonium salt intermediate, which could then couple to form a symmetric azo compound under specific conditions.

Reduction: The synthesis of 2-hydrazinobenzoic acid itself involves the reduction of a diazonium salt derived from 2-aminobenzoic acid. google.com The reducing agent used in this process is typically sodium metabisulfite. Further reduction of the hydrazino group itself is possible, though less common. Strong reducing agents could potentially cleave the N-N bond to regenerate the corresponding amine (2-amino-5-sulfobenzoic acid) or reduce the aromatic system under harsh conditions. The Wolff-Kishner reduction, a classic reaction involving hydrazones, reduces a carbonyl group to a methylene (B1212753) group under basic conditions, showcasing the stability of the N-N bond in the hydrazone intermediate which is ultimately cleaved to release nitrogen gas. thieme-connect.de

Reactivity of the Carboxylic Acid Moiety

The carboxylic acid (-COOH) group on the aromatic ring undergoes reactions typical of this functional group, although its reactivity can be influenced by the electronic effects of the adjacent hydrazino and para-sulfo groups.

Esterification: The carboxylic acid can be converted to its corresponding ester through reaction with an alcohol in the presence of an acid catalyst (Fischer esterification). nih.gov This is an equilibrium process. usm.my Studies on substituted benzoic acids show that both electron-donating and electron-withdrawing groups permit the reaction to proceed in high yields. epa.govijstr.org Microwave-assisted methods have also been shown to be effective, often reducing reaction times. usm.my The presence of the ortho-hydrazino group might present some steric hindrance, potentially requiring more forcing conditions compared to an unsubstituted benzoic acid. ijstr.orgresearchgate.net

Amidation: Amides can be formed by the reaction of the carboxylic acid with an amine. This reaction typically requires the activation of the carboxylic acid, for example, by converting it to an acyl chloride (using thionyl chloride or oxalyl chloride) or by using coupling agents (like dicyclohexylcarbodiimide, DCC). The resulting activated species then readily reacts with a primary or secondary amine to form the corresponding amide derivative. nih.govsimsonpharma.com

Table 2: General Reactions of the Carboxylic Acid Moiety

Reaction Type Reagents General Product
Esterification Alcohol (R'-OH), Acid Catalyst (e.g., H₂SO₄) 2-hydrazinyl-5-sulfobenzoate ester

The removal of the carboxylic acid group as carbon dioxide (CO2) is known as decarboxylation. For aromatic carboxylic acids, this reaction is generally difficult and requires high temperatures unless specific structural features are present. masterorganicchemistry.com

The most facile decarboxylations occur in β-keto acids or malonic acids, which can form a stable cyclic transition state. masterorganicchemistry.comyoutube.comyoutube.com Benzoic acid, 2-hydrazino-5-sulfo- does not possess this feature. Therefore, its thermal decarboxylation would be challenging. However, decarboxylation of aromatic acids can be promoted under specific conditions:

Catalytic Decarboxylation: Certain metal catalysts, particularly copper salts, can facilitate decarboxylation at lower temperatures.

Oxidative Decarboxylation: In some cases, decarboxylation can be coupled with other functionalization reactions, such as decarboxylative cross-coupling, often under photoredox or metal-catalyzed conditions. rsc.org

Enzymatic Decarboxylation: Some microorganisms possess decarboxylase enzymes that can remove CO2 from aromatic carboxylic acids. nih.govresearchgate.net

If decarboxylation of 2-hydrazino-5-sulfobenzoic acid were achieved, the resulting product would be 4-hydrazinylbenzenesulfonic acid.

Reactivity of the Sulfo Moiety

The sulfonic acid group (-SO3H) is a prominent functional group that significantly influences the reactivity of the parent molecule. Its chemical behavior is characterized by its strong acidity and its susceptibility to a range of substitution reactions.

Sulfonamide Formation and Derivatives

The sulfonic acid moiety can be converted into a sulfonamide, a functional group of considerable importance in medicinal chemistry. ekb.eg This transformation typically proceeds via an initial conversion of the sulfonic acid to a more reactive species, such as a sulfonyl chloride. This activated intermediate can then react with a primary or secondary amine to furnish the corresponding sulfonamide. ekb.egnih.gov

The synthesis of sulfonamides can be achieved through various methods. One common approach involves the reaction of a sulfonic acid with a halogenating agent, like thionyl chloride or phosphorus pentachloride, to generate the sulfonyl chloride. This is subsequently treated with an amine in the presence of a base to neutralize the hydrogen chloride byproduct. ekb.eg Alternative methods, including microwave-assisted synthesis, have been developed to improve reaction efficiency and yield. ekb.eg

A variety of sulfonamide derivatives can be synthesized by employing different amines in the final step. This modularity allows for the creation of a diverse library of compounds with potentially varied biological activities. For instance, the reaction of a sulfonyl chloride with hydrazine can produce a sulfonohydrazide, which can be further modified. jsirjournal.com

Reagent 1Reagent 2ProductReaction Type
Benzoic acid, 2-hydrazino-5-sulfo-Thionyl Chloride2-hydrazino-5-(chlorosulfonyl)benzoic acidSulfonyl chloride formation
2-hydrazino-5-(chlorosulfonyl)benzoic acidAmmoniaBenzoic acid, 2-hydrazino-5-sulfamoyl-Sulfonamide formation
2-hydrazino-5-(chlorosulfonyl)benzoic acidPrimary/Secondary AmineN-substituted sulfonamide derivativeSulfonamide formation
2-hydrazino-5-(chlorosulfonyl)benzoic acidHydrazine2-hydrazino-5-(hydrazinosulfonyl)benzoic acidSulfonohydrazide formation

Salt Formation and Water Solubilization Aspects

The sulfonic acid group is strongly acidic, readily donating its proton to a base to form a sulfonate salt. This property is frequently exploited to enhance the aqueous solubility of organic compounds. nih.gov For a molecule like Benzoic acid, 2-hydrazino-5-sulfo-, the presence of both a carboxylic acid and a sulfonic acid group provides multiple sites for salt formation.

The solubility of the compound is pH-dependent. In acidic conditions (pH < 2), the sulfonic acid is protonated, which can enhance solubility. As the pH increases to a neutral range (pH 6-8), both the carboxylic acid and sulfonic acid groups can be deprotonated, potentially forming zwitterionic structures. In strongly alkaline conditions (pH > 10), complete deprotonation occurs.

The choice of counterion for salt formation is crucial and can significantly impact the physicochemical properties of the resulting salt, including its solubility, stability, and bioavailability. nih.gov Common counterions for acidic drugs include sodium, potassium, and calcium. nih.gov The formation of a salt neutralizes the charge of the sulfonic acid group, which can in some cases lead to increased lipophilicity and enhanced membrane permeability. nih.gov

CounterionResulting SaltPotential Impact on Solubility
Sodium HydroxideSodium 2-hydrazino-5-sulfonatobenzoateIncreased aqueous solubility
Potassium HydroxidePotassium 2-hydrazino-5-sulfonatobenzoateIncreased aqueous solubility
Calcium HydroxideCalcium bis(2-hydrazino-5-sulfonatobenzoate)Increased aqueous solubility

Electrophilic Aromatic Substitution with the Sulfo Group

The sulfonic acid group is a deactivating, meta-directing group in electrophilic aromatic substitution reactions. mnstate.edu This means that its presence on the benzene ring makes the ring less reactive towards electrophiles compared to unsubstituted benzene, and it directs incoming electrophiles to the positions meta to itself.

However, a unique feature of the sulfonation reaction is its reversibility. mnstate.edumasterorganicchemistry.com Under certain conditions, typically by treatment with steam or dilute acid, the sulfonic acid group can be removed from the aromatic ring. mnstate.edu This reversibility can be strategically employed in organic synthesis. For example, the sulfo group can be used as a temporary blocking group to direct an incoming substituent to a specific position. After the desired substitution has been achieved, the sulfo group can be removed. mnstate.edu

Stereochemical Aspects of Reactions

The stereochemistry of reactions involving Benzoic acid, 2-hydrazino-5-sulfo- and its derivatives is a critical consideration, particularly in the synthesis of chiral molecules for pharmaceutical applications.

Diastereoselectivity and Enantioselectivity in Derivative Synthesis

When a molecule already contains a stereocenter, the introduction of a new stereocenter can lead to the formation of diastereomers. The selective formation of one diastereomer over another is known as diastereoselectivity. In the synthesis of derivatives of Benzoic acid, 2-hydrazino-5-sulfo-, if a chiral reactant or reagent is used, diastereoselective reactions can occur. For instance, the reaction of a chiral amine with the sulfonyl chloride of the title compound would lead to the formation of diastereomeric sulfonamides.

Enantioselectivity refers to the preferential formation of one enantiomer over the other. The synthesis of enantiomerically pure compounds is often achieved through asymmetric catalysis, which utilizes chiral catalysts to control the stereochemical outcome of a reaction. researchgate.net For example, the asymmetric hydrogenation of a prochiral derivative of Benzoic acid, 2-hydrazino-5-sulfo- could yield a chiral product with high enantiomeric excess. rsc.org

Impact of Chiral Auxiliaries or Catalysts

Chiral auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. The use of chiral auxiliaries is a well-established strategy for achieving high levels of stereocontrol in organic synthesis.

In the context of Benzoic acid, 2-hydrazino-5-sulfo-, a chiral auxiliary could be attached to the carboxylic acid or the hydrazine moiety to influence the stereoselectivity of reactions at other parts of the molecule.

Chiral catalysts, on the other hand, can induce enantioselectivity without being covalently bonded to the substrate. researchgate.net Transition metal complexes with chiral ligands are commonly used as asymmetric catalysts. rsc.org For instance, a chiral ruthenium(II)-NHC catalyst has been shown to be effective in the asymmetric hydrogenation of 2-oxazolones, yielding optically active 2-oxazolidinones with excellent enantioselectivities. rsc.org Similarly, palladium-catalyzed asymmetric hydrogenations have been developed for the synthesis of chiral hydrazines. researchgate.net The choice of catalyst and reaction conditions is crucial for achieving high yields and enantioselectivities.

Reaction TypeChiral Control MethodPotential Product
Asymmetric HydrogenationChiral Ruthenium CatalystEnantiomerically enriched hydrazine derivative
Asymmetric AdditionChiral Auxiliary on Carboxyl GroupDiastereomerically enriched product
Asymmetric Transfer HydrogenationChiral Manganese ComplexEnantiomerically enriched hydrazine derivative

Coordination Chemistry and Metal Complexation

The coordination behavior of Benzoic acid, 2-hydrazino-5-sulfo- is dictated by the spatial arrangement and electronic properties of its donor atoms. These factors influence its interaction with metal centers, leading to the formation of a diverse range of coordination complexes.

Ligand Design Principles of Benzoic acid, 2-hydrazino-5-sulfo-

The design of ligands is a crucial aspect of coordination chemistry, as it allows for the tuning of the properties of the resulting metal complexes. Benzoic acid, 2-hydrazino-5-sulfo- serves as an excellent example of a multi-functional ligand with distinct coordination sites.

The presence of multiple potential donor sites—the two nitrogen atoms of the hydrazine (B178648) group, the two oxygen atoms of the carboxyl group, and the three oxygen atoms of the sulfo group—imparts a versatile denticity to Benzoic acid, 2-hydrazino-5-sulfo-. Depending on the reaction conditions and the nature of the metal ion, it can act as a monodentate, bidentate, or even a tridentate ligand. mtct.ac.in

The coordination can occur through various modes. For instance, the hydrazine group can coordinate to a metal center through one or both of its nitrogen atoms. The carboxyl group can coordinate in a monodentate fashion through one of its oxygen atoms, or in a bidentate manner, either by chelation to a single metal center or by bridging two different metal centers. The sulfonic acid group, while generally a weaker coordinator than the carboxyl group, can also participate in bonding, particularly with hard metal ions. The interplay of these different coordination modes gives rise to a rich variety of complex structures.

The coordination of the hydrazone ligand can occur in its neutral (amido) form or its deprotonated (iminol) form. mtct.ac.in In the solid state, the amido form is predominant, while the iminol form is more prevalent in solution. mtct.ac.in This tautomeric equilibrium can influence the coordination behavior and the resulting complex geometry.

The ability of the hydrazino and carboxyl groups to form a stable five- or six-membered chelate ring with a metal ion is a significant feature of this ligand system. Chelation enhances the thermodynamic stability of the resulting complexes, a phenomenon known as the chelate effect. The formation of such chelate rings is a driving force in the complexation reactions of Benzoic acid, 2-hydrazino-5-sulfo-.

Furthermore, the strategic placement of the functional groups in this molecule opens up the possibility for the synthesis of macrocyclic derivatives. By reacting the ligand with suitable metal ions under specific conditions, it is possible to form macrocyclic complexes where the ligand wraps around the metal center. These macrocyclic complexes often exhibit unique properties, including high stability and specific recognition capabilities.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with Benzoic acid, 2-hydrazino-5-sulfo- typically involves the reaction of the ligand with a metal salt in a suitable solvent. nih.gov The resulting complexes can be isolated as crystalline solids and their structures and properties can be elucidated using a variety of analytical techniques.

Benzoic acid, 2-hydrazino-5-sulfo- and its derivatives have been shown to form stable complexes with a range of transition metals, including copper(II), nickel(II), cobalt(II), zinc(II), and cadmium(II). nih.govresearchgate.net The stoichiometry of these complexes can vary, with common metal-to-ligand ratios being 1:1 and 1:2. researchgate.net The geometry of the resulting complexes is influenced by the coordination number of the metal ion and the coordination mode of the ligand. For instance, four-coordinate complexes can adopt either a tetrahedral or square planar geometry, while six-coordinate complexes are typically octahedral. researchgate.net

The synthesis of these complexes is often achieved by refluxing a solution of the metal salt and the ligand in a suitable solvent, such as ethanol (B145695) or methanol. nih.gov The reaction conditions, including pH and temperature, can play a crucial role in determining the final product.

Metal IonTypical Coordination GeometryReference
Cu(II)Square Planar, Octahedral researchgate.netresearchgate.net
Ni(II)Octahedral researchgate.net
Co(II)Tetrahedral researchgate.net
Zn(II)Tetrahedral researchgate.netekb.eg
Cd(II)Heptacoordinated nih.gov

Elemental analysis is a fundamental technique used to determine the empirical formula of a synthesized complex. By precisely measuring the percentage composition of carbon, hydrogen, nitrogen, and sulfur in the complex, it is possible to determine the ratio of the metal ion to the ligand molecules. This information is essential for confirming the stoichiometry of the complex and for proposing a molecular formula.

For instance, X-ray diffraction studies on related hydrazone complexes have revealed distorted square planar and distorted octahedral geometries for nickel(II) and cobalt(II) complexes, respectively. rsc.org In some cases, the ligand has been observed to act as a tridentate chelating agent. rsc.org The structural information obtained from X-ray diffraction is invaluable for understanding the coordination behavior of the ligand and for correlating the structure of the complex with its physical and chemical properties.

Electronic and Magnetic Properties of Coordination Compounds (Research Focus)

The electronic structure and magnetic behavior of metal complexes derived from Benzoic acid, 2-hydrazino-5-sulfo- are intrinsically linked to the nature of the metal center and the coordination environment imposed by the ligand.

Spectroscopic techniques are crucial tools for elucidating the electronic transitions and bonding within these coordination compounds. Ultraviolet-visible (UV-Vis) spectroscopy, in particular, provides valuable insights into the d-d transitions of the metal centers and the charge transfer interactions between the metal and the ligand.

Research on related hydrazino-carboxylate ligands indicates that their metal complexes exhibit distinct absorption bands. For instance, complexes with transition metals like copper(II) and nickel(II) would be expected to show broad absorption bands in the visible region, characteristic of d-d electronic transitions. The position and intensity of these bands are sensitive to the coordination geometry (e.g., octahedral, tetrahedral, or square planar) and the ligand field strength.

Furthermore, charge-transfer bands, typically occurring in the ultraviolet or near-visible region, can be observed. These intense bands arise from the promotion of an electron from a ligand-based orbital to a metal-based orbital (Ligand-to-Metal Charge Transfer, LMCT) or vice versa (Metal-to-Ligand Charge Transfer, MLCT). The presence of the electron-withdrawing sulfo group and the electron-donating hydrazino group on the benzene (B151609) ring can modulate the energies of the ligand's frontier orbitals, thereby influencing the charge-transfer spectra.

Table 1: Expected Spectroscopic Data for Metal Complexes of Benzoic acid, 2-hydrazino-5-sulfo- (Note: This table is illustrative, based on typical values for similar complexes, as specific experimental data for this exact compound is limited in publicly accessible literature.)

Metal IonExpected GeometryTypical λ_max for d-d Transitions (nm)Type of Transition
Cu(II)Distorted Octahedral600 - 900²E_g → ²T{2g}
Ni(II)Octahedral400 - 450, 650 - 750, >1000³A_{2g} → ³T_{1g}(P), ³A_{2g} → ³T_{1g}(F), ³A_{2g} → ³T_{2g}
Co(II)Octahedral450 - 550⁴T_{1g}(P) ← ⁴T_{1g}
Fe(III)Octahedral (High Spin)400 - 450 (Spin-forbidden)⁶A_{1g} → ⁴T_{1g}

Magnetic susceptibility measurements provide direct information about the number of unpaired electrons in the metal center of a complex, which in turn helps to determine its spin state and coordination environment.

For complexes of Benzoic acid, 2-hydrazino-5-sulfo- with paramagnetic metal ions, the effective magnetic moment (μ_eff) can be calculated from the measured magnetic susceptibility. This value is often compared to the theoretical spin-only value to infer details about the electronic structure.

For example, a high-spin octahedral Co(II) complex (d⁷ configuration) would be expected to have three unpaired electrons and exhibit a magnetic moment significantly higher than the spin-only value of 3.87 Bohr magnetons (B.M.) due to orbital contributions. In contrast, a low-spin configuration would have only one unpaired electron. Similarly, high-spin octahedral Ni(II) complexes (d⁸) typically show magnetic moments around 2.9–3.4 B.M., corresponding to two unpaired electrons. Deviations from these values can suggest different geometries or magnetic exchange interactions between adjacent metal centers in polynuclear complexes.

Catalytic Applications of Metal Complexes (Research Development)

The development of new catalytic systems is a major driver of research in coordination chemistry. Metal complexes of Benzoic acid, 2-hydrazino-5-sulfo- are being explored for their potential to catalyze various organic transformations.

The structural features of Benzoic acid, 2-hydrazino-5-sulfo- make its metal complexes attractive candidates for catalysis. The presence of both a hard carboxylate oxygen and softer hydrazine nitrogen donors allows for the fine-tuning of the electronic properties of the coordinated metal center. The water-soluble nature imparted by the sulfo group is also a significant advantage for developing catalysts that operate in aqueous or biphasic systems, aligning with the principles of green chemistry.

Potential catalytic applications that are being investigated include oxidation reactions, where the metal center can cycle between different oxidation states, and carbon-carbon bond-forming reactions. The ligand's framework can provide stability to the catalytic species and influence the selectivity of the reaction.

Beyond the role of the metal center, the ligand itself can actively participate in the catalytic cycle. This concept, known as ligand-based catalysis, is an area of active investigation. The hydrazino group in Benzoic acid, 2-hydrazino-5-sulfo- could, for instance, be involved in proton transfer steps or in the temporary binding of a substrate molecule.

Mechanistic investigations aim to understand the step-by-step pathway of a catalytic reaction. For complexes of this ligand, studies would likely involve a combination of kinetic analysis and in-situ spectroscopic monitoring to identify reaction intermediates and determine the rate-determining step. Understanding the mechanism is key to rationally designing more efficient and selective catalysts for specific organic transformations. The interplay between the metal's Lewis acidity and the ligand's potential proton-donating/accepting capabilities could lead to cooperative catalytic effects.

Design and Synthesis of Derivatives and Analogs

Systematic Functionalization Strategies for the Benzoic acid, 2-hydrazino-5-sulfo- Scaffold

The functionalization of the Benzoic acid, 2-hydrazino-5-sulfo- scaffold can be systematically approached by targeting its three key functional groups: the carboxylic acid, the hydrazino group, and the sulfo group, as well as the aromatic ring itself.

The carboxylic acid group is a primary site for modification, readily undergoing esterification or amidation reactions. Esterification with various alcohols under acidic catalysis can be employed to enhance lipophilicity and modify solubility. Amidation, through the formation of an acyl chloride followed by reaction with a primary or secondary amine, allows for the introduction of a wide range of substituents, enabling the exploration of structure-activity relationships.

The hydrazino group is highly reactive and serves as a key handle for diversification. It can undergo condensation reactions with aldehydes and ketones to form the corresponding hydrazones, such as 2-(2-Benzylidenehydrazino)-5-sulfobenzoic acid. researchgate.net This reaction is a common strategy to introduce diverse aromatic and aliphatic moieties. Furthermore, the hydrazino group can be acylated to form hydrazides, which are important intermediates for the synthesis of various heterocyclic systems.

The sulfo group , being a strong acid, is typically present as a sulfonate salt. While direct modification can be challenging, it can be converted into a sulfonyl chloride. This transformation opens up possibilities for the synthesis of sulfonamides by reaction with primary or secondary amines, or sulfonate esters by reaction with alcohols. For instance, related 2-amino-5-sulfamoylbenzoic acids are prepared from the corresponding sulfonyl chlorides. nih.gov

C-H functionalization of the benzoic acid ring itself represents a more advanced strategy. While challenging, particularly for electron-poor systems like benzoic acids, palladium-catalyzed methods have been developed for the meta-C-H olefination and acetoxylation of benzoic acid derivatives. mdpi.com These approaches could potentially be adapted for the Benzoic acid, 2-hydrazino-5-sulfo- scaffold to introduce substituents at the positions not occupied by the primary functional groups.

A summary of potential functionalization strategies is presented in Table 1.

Functional GroupReaction TypeReagents and ConditionsPotential Products
Carboxylic AcidEsterificationAlcohol, Acid CatalystEsters
Carboxylic AcidAmidationSOCl₂, then AmineAmides
Hydrazino GroupHydrazone FormationAldehyde or KetoneHydrazones
Hydrazino GroupAcylationAcyl Chloride or AnhydrideHydrazides
Sulfo GroupSulfonamide FormationPCl₅/POCl₃ then AmineSulfonamides
Aromatic RingC-H OlefinationOlefin, Pd Catalyst, O₂Olefinated Derivatives

Table 1: Systematic Functionalization Strategies

Synthesis of Benzoic acid, 2-hydrazino-5-sulfo- Analogs with Modified Hydrazino or Sulfo Groups

The synthesis of analogs with modified hydrazino or sulfo groups allows for the fine-tuning of the molecule's properties.

Modification of the Hydrazino Group: The hydrazino moiety can be elaborated through various reactions. As mentioned, condensation with aldehydes or ketones yields hydrazone derivatives. For example, the reaction with benzaldehyde (B42025) leads to the formation of 2-(2-benzylidenehydrazino)-5-sulfobenzoic acid. researchgate.net The introduction of an α-hydrazino acid into a peptide sequence has been shown to induce specific secondary structures, a concept that could be applied to create more complex analogs. encyclopedia.pub

Modification of the Sulfo Group: The sulfonic acid group can be converted to a sulfonyl chloride, which is a versatile intermediate for the synthesis of sulfonamides and sulfonate esters. A general route to sulfamoylbenzoic acids involves the chlorosulfonation of an anthranilic acid derivative followed by reaction with an amine. nih.gov A patent describes the synthesis of 2-chloro-5-sulfamoylbenzoic acids via diazotization of the corresponding 2-amino-5-sulfamoylbenzoic acid, highlighting a pathway to modify the substitution pattern on the aromatic ring in concert with sulfo group modification. nih.gov

Table 2 provides examples of reaction conditions for the synthesis of analogs with modified hydrazino and sulfo groups.

Modification TargetReactionReagents and ConditionsExample ProductReference
Hydrazino GroupHydrazone formationBenzaldehyde2-(2-Benzylidenehydrazino)-5-sulfobenzoic acid researchgate.net
Sulfo GroupSulfamoyl formation1. Chlorosulfonation 2. Amine2-Amino-5-sulfamoylbenzoic acid derivatives nih.gov

Table 2: Synthesis of Analogs with Modified Functional Groups

Creation of Diverse Heterocyclic Systems from Benzoic acid, 2-hydrazino-5-sulfo- Precursors

The hydrazino and carboxylic acid functionalities of Benzoic acid, 2-hydrazino-5-sulfo- make it an excellent precursor for the synthesis of a variety of heterocyclic systems. The hydrazide derivative, formed by acylation of the hydrazino group or condensation of the carboxylic acid with hydrazine (B178648), is a particularly key intermediate.

Pyrazoles: Pyrazole (B372694) rings can be synthesized through the condensation of hydrazines with 1,3-dicarbonyl compounds. mdpi.comnih.gov The reaction of a hydrazide derivative of Benzoic acid, 2-hydrazino-5-sulfo- with a suitable diketone would be expected to yield a pyrazole-substituted benzoic acid.

Triazoles: 1,2,4-Triazole derivatives can be synthesized from hydrazides through several routes. One common method involves the reaction of a hydrazide with carbon disulfide in the presence of a base to form a dithiocarbazate, which upon treatment with hydrazine hydrate (B1144303), cyclizes to a 4-amino-5-mercapto-1,2,4-triazole. nih.gov These can be further functionalized. Another approach is the reaction of a hydrazide with an isothiocyanate followed by cyclization.

Thiadiazoles: 1,3,4-Thiadiazole derivatives are accessible from thiosemicarbazides, which can be prepared from the corresponding hydrazide. Cyclization of the thiosemicarbazide (B42300) in the presence of an acid or dehydrating agent like polyphosphate ester yields the 2-amino-1,3,4-thiadiazole (B1665364) ring. encyclopedia.pubnih.gov Alternatively, reaction of a hydrazide with carbon disulfide and a base can lead to a 5-substituted-1,3,4-thiadiazole-2-thiol.

Other Heterocycles: The versatile reactivity of the hydrazide intermediate allows for the synthesis of other heterocyclic systems as well. For instance, reaction with phosgene (B1210022) or a phosgene equivalent can lead to the formation of 1,3,4-oxadiazolones.

Table 3 summarizes the general synthetic routes to various heterocyclic systems from hydrazide precursors.

Heterocyclic SystemKey IntermediateGeneral Reagents and Conditions
PyrazoleHydrazine/Hydrazide1,3-Dicarbonyl compound
1,2,4-TriazoleHydrazide1. CS₂, KOH 2. Hydrazine hydrate
1,3,4-ThiadiazoleThiosemicarbazideAcid or dehydrating agent (e.g., H₂SO₄, PPA)
1,3,4-OxadiazoleHydrazidePhosgene or equivalent

Table 3: Synthesis of Heterocyclic Systems

Structure-Reactivity and Structure-Property Relationship Studies

The relationship between the structure of Benzoic acid, 2-hydrazino-5-sulfo- and its derivatives and their chemical reactivity and physical properties is of significant interest.

Structure-Property Relationships: The physical properties of Benzoic acid, 2-hydrazino-5-sulfo- are dictated by its functional groups. The presence of the carboxylic acid and sulfonic acid groups makes it a highly polar and acidic molecule, which is expected to be water-soluble. The computed properties of the parent compound are summarized in Table 4. Modification of these functional groups, as described in the previous sections, would significantly alter these properties. For example, esterification of the carboxylic acid would decrease its water solubility and increase its lipophilicity.

PropertyValue
Molecular FormulaC₇H₈N₂O₅S
Molecular Weight232.22 g/mol
XLogP3-2.3
Hydrogen Bond Donor Count4
Hydrogen Bond Acceptor Count7
Topological Polar Surface Area138 Ų

Table 4: Computed Properties of Benzoic acid, 2-hydrazino-5-sulfo- nih.gov

The nucleophilicity of the hydrazino group is a key factor in its derivatization. This can be modulated by the electronic nature of substituents on the aromatic ring. Electron-withdrawing groups would be expected to decrease the nucleophilicity of the hydrazino group, potentially slowing down condensation and acylation reactions.

Structure-activity relationship (SAR) studies on benzoic acid derivatives have shown that modifications to the substitution pattern on the aromatic ring can have a significant impact on their biological activity. chempap.org For example, in a study of 2-hydroxy-2-aryl-2,3-dihydro-imidazo[1,2-a]pyrimidinium salts, the nature of the substituent at the 1-position was found to have a major effect on their biofilm inhibitory activity. While specific SAR studies on Benzoic acid, 2-hydrazino-5-sulfo- are not widely reported, it is anticipated that the diverse derivatives that can be synthesized from this scaffold would exhibit a wide range of chemical and biological properties, making it a valuable starting point for further investigation.

Advanced Research Applications of Benzoic Acid, 2 Hydrazino 5 Sulfo Excluding Prohibited Elements

Application as a Key Building Block in Supramolecular Chemistry Research

The distinct structural features of Benzoic acid, 2-hydrazino-5-sulfo- make it an excellent candidate for the construction of complex, ordered systems through non-covalent interactions, the cornerstone of supramolecular chemistry.

Self-Assembly Studies and Molecular Recognition

The spontaneous organization of molecules into well-defined, stable structures, known as self-assembly, is a fundamental process in supramolecular chemistry. Benzoic acid, 2-hydrazino-5-sulfo- is particularly well-suited for such studies due to its multiple points of interaction. The carboxylic acid group can form strong hydrogen bonds, often leading to the formation of dimeric structures. The hydrazine (B178648) moiety can also participate in hydrogen bonding, acting as both a donor and an acceptor. Furthermore, the sulfonic acid group, being strongly acidic, can deprotonate to form a sulfonate anion, which can engage in electrostatic interactions or coordinate to metal ions.

The interplay of these interactions allows for the formation of intricate supramolecular assemblies, such as one-dimensional chains, two-dimensional sheets, or more complex three-dimensional networks. The specific architecture of these assemblies can be influenced by factors such as solvent polarity, pH, and the presence of other coordinating species.

In the realm of molecular recognition, the well-defined spatial arrangement of functional groups in Benzoic acid, 2-hydrazino-5-sulfo- allows it to selectively bind to other molecules, or guests. The carboxylic acid and hydrazine groups can act as a pincer-like motif to bind to complementary functionalities through hydrogen bonding. The aromatic ring can also participate in π-π stacking interactions with other aromatic systems. This selective binding capability is crucial for the development of chemical sensors and systems for controlled release.

Table 1: Potential Supramolecular Interactions of Benzoic acid, 2-hydrazino-5-sulfo-
Functional GroupType of InteractionPotential Role in Self-Assembly
Carboxylic AcidHydrogen Bonding (dimer formation)Directional and strong, leading to ordered chain or sheet formation.
HydrazineHydrogen Bonding (donor and acceptor)Cross-linking of primary structures, enhancing dimensionality.
Sulfonic Acid/SulfonateElectrostatic Interactions, Metal CoordinationModulation of assembly through pH and metal ion addition; enhances water solubility.
Aromatic Ringπ-π StackingStabilization of layered structures.

Design of Advanced Porous Materials

The creation of materials with well-defined pores on the nanometer scale is a significant goal in materials science, with applications in gas storage, separation, and catalysis. Benzoic acid, 2-hydrazino-5-sulfo- can serve as a versatile organic linker in the synthesis of such porous materials, particularly metal-organic frameworks (MOFs) and covalent organic frameworks (COFs).

In the context of MOFs, the carboxylic acid and hydrazine groups can coordinate to metal ions or clusters, forming a robust and extended network. The sulfonic acid group can either remain as a pendant functional group within the pores, imparting specific properties such as ion-exchange capabilities, or it can also participate in the coordination to the metal centers. The length and rigidity of the benzoic acid backbone, combined with the specific coordination geometry of the metal ions, dictate the size and shape of the resulting pores.

For COFs, which are constructed entirely from light elements linked by strong covalent bonds, the hydrazine functionality is of particular interest. Hydrazines can react with aldehydes to form stable hydrazone linkages, a reaction that is often reversible and allows for the formation of crystalline, porous structures. By reacting Benzoic acid, 2-hydrazino-5-sulfo- with di- or trialdehydes, it is possible to construct highly ordered, porous frameworks. The presence of the sulfonic acid groups in such a framework would render the material hydrophilic and potentially acidic, making it suitable for applications in aqueous-phase catalysis or selective adsorption of polar molecules.

Reagent in Specialized Organic Synthesis Methodologies Development

Beyond its role in supramolecular chemistry, Benzoic acid, 2-hydrazino-5-sulfo- is also a valuable reagent in the development of new synthetic methods.

Asymmetric Synthesis Catalysis (Ligand Component)

The synthesis of single-enantiomer chiral molecules is of paramount importance in the pharmaceutical and fine chemical industries. One of the most powerful methods to achieve this is through asymmetric catalysis, where a chiral catalyst directs a reaction to favor the formation of one enantiomer over the other. Benzoic acid, 2-hydrazino-5-sulfo-, with its combination of a carboxylic acid and a hydrazine group, can act as a bidentate ligand, coordinating to a metal center and creating a chiral environment around it.

While the molecule itself is not chiral, it can be used as a scaffold for the introduction of chirality. For instance, the hydrazine moiety can be reacted with a chiral ketone or aldehyde to form a chiral hydrazone. This modified ligand can then be coordinated to a transition metal, such as palladium, rhodium, or copper. The resulting chiral metal complex can then be used to catalyze a variety of asymmetric transformations, including hydrogenations, allylic alkylations, and Diels-Alder reactions. The sulfonic acid group can play a crucial role here by enhancing the solubility of the catalyst in polar solvents, which can be advantageous for certain reaction conditions and for catalyst recovery and recycling.

Table 2: Potential Asymmetric Catalytic Applications
Metal CenterPotential Reaction TypeRole of Benzoic acid, 2-hydrazino-5-sulfo- Ligand
Palladium (Pd)Asymmetric Allylic AlkylationForms a chiral pocket around the metal, influencing the stereochemical outcome of the nucleophilic attack.
Rhodium (Rh)Asymmetric HydrogenationControls the facial selectivity of hydride delivery to a prochiral olefin.
Copper (Cu)Asymmetric Diels-Alder ReactionCoordinates to the dienophile, directing the approach of the diene to one face of the molecule.

Click Chemistry and Bioconjugation (Methodological Research)

"Click chemistry" refers to a class of reactions that are rapid, high-yielding, and tolerant of a wide range of functional groups. One such reaction is the formation of a hydrazone from a hydrazine and an aldehyde or ketone. This reaction is a cornerstone of bioconjugation, the process of linking molecules to biomolecules such as proteins or nucleic acids. nih.gov

The hydrazine group of Benzoic acid, 2-hydrazino-5-sulfo- makes it an ideal reagent for click chemistry and bioconjugation research. nih.gov It can be readily reacted with a biomolecule that has been modified to contain an aldehyde or ketone group. The resulting hydrazone linkage is relatively stable under physiological conditions. The sulfonic acid group is highly beneficial in this context, as it imparts significant water solubility to the molecule, which is often a prerequisite for reactions involving biomolecules in aqueous buffers. rsc.org The carboxylic acid and aromatic ring can be further functionalized with reporter groups, such as fluorophores or affinity tags, prior to the bioconjugation reaction. This allows for the development of new probes for studying biological processes.

Exploration in Photochemistry and Photophysics Research

The photophysical and photochemical properties of organic molecules are determined by their electronic structure and how they interact with light. The aromatic system of Benzoic acid, 2-hydrazino-5-sulfo-, substituted with electron-donating (hydrazine) and electron-withdrawing (carboxylic and sulfonic acids) groups, suggests that it may possess interesting photophysical properties.

Upon absorption of ultraviolet light, the molecule is promoted to an excited electronic state. From this excited state, it can relax back to the ground state through several pathways, including fluorescence (emission of light) or non-radiative decay (heat). The efficiency and wavelength of fluorescence can be sensitive to the local environment, such as solvent polarity and pH. This sensitivity could be exploited in the design of fluorescent sensors.

Furthermore, the excited state molecule may undergo chemical reactions that are not possible in the ground state. For instance, it could participate in photoinduced electron transfer processes. The presence of both electron-donating and electron-withdrawing groups could facilitate the formation of a charge-separated excited state, which could then act as a photosensitizer, transferring energy to other molecules or generating reactive oxygen species. While detailed photophysical studies on Benzoic acid, 2-hydrazino-5-sulfo- are not widely reported, the behavior of structurally similar molecules, such as sulfonated phenyl-substituted heterocycles, suggests a rich and potentially useful photochemistry.

Table 3: Predicted Photophysical Properties and Potential Applications
PropertyPredicted BehaviorPotential Application
AbsorptionStrong absorption in the UV region due to the aromatic chromophore.UV-filter or photoinitiator component.
FluorescencePotential for fluorescence emission; wavelength and intensity likely sensitive to pH and solvent polarity.Fluorescent probe for sensing changes in local environment.
Intersystem CrossingPossibility of forming a triplet excited state.Photosensitizer for photodynamic therapy or photocatalysis.
Photochemical ReactivityPotential for photoinduced electron transfer or other photoreactions.Development of photo-responsive materials.

Design of Fluorescent Probes for Chemical Research

The hydrazine group (-NHNH2) is a key functional group in the design of fluorescent probes, primarily due to its nucleophilic nature and its ability to react with specific analytes, leading to a change in the fluorescence properties of the molecule. The incorporation of a hydrazine moiety into a fluorophore scaffold can result in a "turn-on" or "turn-off" fluorescent response upon reaction.

The fundamental principle behind the use of hydrazine-based probes often involves the reaction of the hydrazine with carbonyl compounds, such as aldehydes and ketones, to form a hydrazone. researchgate.netnih.gov This reaction can alter the electronic structure of the fluorophore, leading to a detectable change in its emission spectrum. For instance, the lone pair of electrons on the terminal nitrogen of the hydrazine can quench the fluorescence of the parent molecule. Upon reaction with a carbonyl-containing analyte, the formation of the hydrazone C=N bond can restrict this photoinduced electron transfer (PET) quenching process, resulting in an enhancement of fluorescence.

In the context of "Benzoic acid, 2-hydrazino-5-sulfo-", the molecule itself may not be inherently fluorescent. However, it can be conceptualized as a building block or a recognition unit that can be coupled with a fluorophore. The general strategy would involve the synthesis of a derivative where the core structure of Benzoic acid, 2-hydrazino-5-sulfo- is attached to a known fluorescent scaffold. The hydrazine group would serve as the reactive site for detecting specific chemical species.

Detailed Research Findings:

While direct research on "Benzoic acid, 2-hydrazino-5-sulfo-" as a fluorescent probe is not extensively documented, the principles of hydrazine-based probe design are well-established. bohrium.comnih.gov For example, numerous fluorescent probes for the detection of hydrazine itself have been developed, often employing a reaction that cleaves a group from the fluorophore, thus restoring its fluorescence. researchgate.netrsc.org

The reactivity of the hydrazine group in "Benzoic acid, 2-hydrazino-5-sulfo-" could be harnessed to detect various analytes beyond carbonyls. For instance, it could potentially react with certain metal ions or other electrophilic species, leading to a change in the electronic environment of the molecule and a corresponding fluorescent response. The sulfonic acid and carboxylic acid groups would enhance the water solubility of such a probe, a desirable characteristic for applications in aqueous environments.

Potential Analyte Class Reaction with Hydrazine Moiety Anticipated Fluorescence Change
Aldehydes and KetonesFormation of a hydrazoneFluorescence "turn-on" due to inhibition of PET
Certain Metal IonsCoordination with the hydrazine groupFluorescence quenching or enhancement depending on the metal
Electrophilic SpeciesNucleophilic attack by the hydrazineChange in fluorescence upon covalent modification

Photochromic and Photo-Responsive Materials

Photochromic materials are compounds that undergo a reversible change in color upon exposure to electromagnetic radiation. This phenomenon arises from the light-induced isomerization between two different molecular structures, each having a distinct absorption spectrum. Hydrazones, the derivatives formed from the reaction of hydrazines, are a class of molecules known to exhibit photochromic behavior. nih.gov

The photoisomerization in hydrazones typically involves a reversible E/Z isomerization around the C=N double bond or a tautomerization process. nih.gov When irradiated with light of a specific wavelength, the molecule can switch from a stable isomer to a metastable one. This process can be reversed by exposure to a different wavelength of light or by thermal relaxation.

"Benzoic acid, 2-hydrazino-5-sulfo-" can serve as a precursor for the synthesis of photochromic hydrazones. By reacting it with various aromatic or aliphatic aldehydes, a library of hydrazone derivatives could be generated. The electronic nature of the substituents on the aldehyde would influence the photochromic properties of the resulting hydrazone, such as the color of the isomers and the switching kinetics. The sulfonic acid and carboxylic acid groups on the "Benzoic acid, 2-hydrazino-5-sulfo-" backbone would impart specific solubility characteristics to these materials and could also influence their solid-state packing and, consequently, their photochromic performance in thin films or coatings. nih.gov

Detailed Research Findings:

The development of photo-responsive materials is an active area of research with potential applications in optical data storage, molecular switches, and smart materials. rsc.org Hydrazone-based photo-responsive systems have been incorporated into polymers to create materials that can change their mechanical properties, such as stiffness, in response to light. nih.gov For example, a hydrogel containing hydrazone crosslinks can be made to soften upon irradiation with UV light as the photoisomerization of the hydrazone disrupts the crosslinked network.

Potential Hydrazone Derivative Type of Photo-Response Potential Application
Formed with an aromatic aldehydeReversible color change (Photochromism)Optical data storage, smart windows
Incorporated into a polymer backboneChange in mechanical propertiesPhoto-responsive hydrogels, actuators
As a coating on a surfaceLight-induced change in surface propertiesControllable wetting or adhesion

Future Research Directions and Open Questions

Unexplored Reactivity Pathways and Synthetic Opportunities

The trifunctional nature of Benzoic acid, 2-hydrazino-5-sulfo—possessing a carboxylic acid, a hydrazine (B178648), and a sulfonic acid group on a benzene (B151609) ring—presents a rich tapestry of potential chemical transformations that are yet to be explored. The interplay between these functional groups could lead to novel heterocyclic systems and unique molecular architectures.

The hydrazine moiety is a particularly reactive handle. It can readily undergo condensation reactions with aldehydes and ketones to form hydrazones. ekb.egnaturalspublishing.com The synthesis of various hydrazone derivatives from substituted hydrazines is a well-established field, and this reactivity could be harnessed to create a library of novel compounds derived from Benzoic acid, 2-hydrazino-5-sulfo-. ekb.egnaturalspublishing.com Furthermore, the hydrazine group can be a precursor to various nitrogen-containing heterocycles, such as pyrazoles and triazoles, which are known for their diverse biological activities. naturalspublishing.com The reactivity of the hydrazine can also be influenced by the electronic effects of the electron-withdrawing sulfonic acid and carboxylic acid groups.

Selective reactions that target one functional group while leaving the others intact are a key area for future investigation. For instance, protection of the more reactive hydrazine group, perhaps by forming a Boc-hydrazide, could allow for selective modification of the carboxylic acid or sulfonic acid moieties. prepchem.com The synthesis of acyl hydrazides and sulfonyl hydrazides is well-documented and could be applied here. organic-chemistry.orgbohrium.com The selective alkylation or acylation of the hydrazine nitrogen atoms also presents a synthetic challenge and an opportunity for creating diverse structures. organic-chemistry.org

Challenges in Scalable Synthesis for Research and Development

While the synthesis of Benzoic acid, 2-hydrazino-5-sulfo- on a laboratory scale may be achievable, scaling up the production for research and potential development presents several challenges. The synthesis of arylhydrazine-N-sulfonic acids can be achieved through the reduction of aryldiazosulfonates, but traditional methods using zinc dust or sodium bisulfite can be environmentally problematic. google.com Catalytic hydrogenation has been explored as a cleaner alternative for some arylhydrazines, but its applicability to this specific substituted benzoic acid needs to be investigated. google.com

The purification of a highly polar and water-soluble compound like Benzoic acid, 2-hydrazino-5-sulfo- can also be a significant hurdle in a scalable process. Crystallization, which is often the preferred method for purification, can be complicated by the presence of multiple functional groups that can engage in various intermolecular interactions. bohrium.comucl.ac.uk

Advanced Computational Modeling for Complex Reactivity Prediction

In the absence of extensive experimental data, advanced computational modeling offers a powerful tool to predict the reactivity and properties of Benzoic acid, 2-hydrazino-5-sulfo-. Density Functional Theory (DFT) calculations can be employed to understand the electronic structure and predict the most likely sites for electrophilic and nucleophilic attack. mdpi.com Such studies have been successfully used to analyze the gas-phase acidity of substituted benzoic acids and to correlate their properties with various reactivity descriptors. mdpi.comunamur.be

Molecular dynamics simulations could provide insights into the conformational flexibility of the molecule and its interactions with solvents and other molecules. bohrium.comucl.ac.uk This is particularly important for understanding its self-association behavior in solution, which can influence its reactivity and crystallization. bohrium.comucl.ac.ukacs.org Computational methods can also be used to predict the spectroscopic properties (e.g., NMR, IR spectra) of the compound and its potential derivatives, which would be invaluable for their characterization. bohrium.com

Interdisciplinary Research Avenues with Benzoic acid, 2-hydrazino-5-sulfo-

The unique combination of functional groups in Benzoic acid, 2-hydrazino-5-sulfo- opens up a wide range of interdisciplinary research opportunities. The hydrazine and carboxylic acid groups are known to be excellent chelating agents for metal ions. This suggests potential applications in analytical chemistry for the detection and quantification of metal ions, or in materials science for the synthesis of coordination polymers and metal-organic frameworks (MOFs). naturalspublishing.com

The sulfonic acid group imparts high water solubility, which is a desirable property for many biological and environmental applications. Hydrazone derivatives have been extensively studied for their analytical applications, including as sensors for various analytes. researchgate.net The introduction of a sulfo group could enhance the aqueous compatibility of such sensors.

Furthermore, bifunctional molecules that can interact with multiple biological targets are of great interest in medicinal chemistry. acs.orgrsc.org The ability of Benzoic acid, 2-hydrazino-5-sulfo- to present multiple interaction points could be exploited in the design of novel therapeutic agents. Hydrazine and hydrazone derivatives have shown a wide spectrum of biological activities, including antifungal and antioxidant properties. bohrium.comnih.govnih.gov

Methodological Advancements in Characterization and Analysis

The comprehensive characterization of Benzoic acid, 2-hydrazino-5-sulfo- and its future derivatives will require the application of advanced analytical techniques. While standard methods like NMR and mass spectrometry will be essential, more specialized techniques may be needed to fully elucidate the structure and properties of this bifunctional molecule. northwestern.edu

Solid-state NMR could provide valuable information about the structure and intermolecular interactions in the crystalline state. Advanced mass spectrometry techniques, such as tandem mass spectrometry, will be crucial for sequencing the fragmentation patterns and confirming the structure of reaction products. The development of robust analytical methods for the quantitative analysis of this compound in various matrices will also be important for any future applications.

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